N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine
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Overview
Description
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine is a complex organic compound that features a benzodioxole moiety and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes . The methoxyphenyl group can be introduced through a series of substitution reactions. The final step involves the coupling of these two moieties under specific reaction conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Uniqueness
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine is unique due to its combination of the benzodioxole and methoxyphenyl moieties. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
CAS No. |
355816-26-1 |
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Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H21NO4/c1-20-15-5-3-13(4-6-15)7-8-19-11-14-9-16(21-2)18-17(10-14)22-12-23-18/h3-6,9-10,19H,7-8,11-12H2,1-2H3 |
InChI Key |
RIUVDCJCYGUFHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC3=C(C(=C2)OC)OCO3 |
Origin of Product |
United States |
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